2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-(2-bromophenyl)-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKMEKBNZGFFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: 2'-Bromo-4-methyldeoxybenzoin
Part 1: Executive Summary & Molecular Identity
2'-Bromo-4-methyldeoxybenzoin (Systematic Name: 1-(2-bromophenyl)-2-(4-methylphenyl)ethanone) is a critical diarylethanone scaffold used primarily as a regioselective precursor in the synthesis of 2-arylbenzofurans . These benzofuran derivatives are pharmacophores of significant interest in drug discovery, serving as Selective Estrogen Receptor Modulators (SERMs), antimicrobial agents, and potential inhibitors of fibril formation in neurodegenerative studies.
This guide details the physicochemical properties, precision synthesis via the Weinreb amide protocol, and downstream utility of this compound.
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | 1-(2-bromophenyl)-2-(4-methylphenyl)ethanone |
| CAS Registry | Not widely listed as commodity; synthesized in-situ |
| Molecular Formula | C₁₅H₁₃BrO |
| Molecular Weight | 289.17 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Key Functional Groups | Aryl Bromide (Ortho), Ketone, Tolyl moiety |
| Applications | Precursor for 2-(4-methylphenyl)benzofuran; SERM synthesis |
Part 2: Synthetic Methodologies
To ensure high purity and regiocontrol, the Weinreb Amide Protocol is the recommended synthetic route. Unlike traditional Friedel-Crafts acylation, which suffers from poly-alkylation and isomer mixtures, the Weinreb route prevents over-addition of the organometallic reagent, yielding the ketone exclusively.
Route A: The Weinreb Amide Precision Synthesis (Recommended)
This pathway involves the conversion of 2-bromobenzoic acid to its N-methoxy-N-methylamide (Weinreb amide), followed by nucleophilic acyl substitution with a Grignard reagent derived from 4-methylbenzyl chloride.
Phase 1: Synthesis of the Weinreb Amide Intermediate
Reagents:
-
2-Bromobenzoic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (Hydroxybenzotriazole) (1.2 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
-
Activation: In a flame-dried round-bottom flask under N₂, dissolve 2-bromobenzoic acid in anhydrous DCM (0.2 M).
-
Coupling: Add EDC·HCl, HOBt, and Et₃N at 0°C. Stir for 30 minutes to form the active ester.
-
Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride. Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with DCM. Wash organics with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Validation: The intermediate N-methoxy-N-methyl-2-bromobenzamide should be a viscous oil or low-melting solid.
Phase 2: Grignard Addition
Reagents:
-
Weinreb Amide (from Phase 1) (1.0 equiv)
-
4-Methylbenzyl magnesium chloride (1.2 equiv) [Prepared freshly from 4-methylbenzyl chloride and Mg turnings in THF]
-
Solvent: Anhydrous THF
Protocol:
-
Grignard Preparation: Prepare 4-methylbenzyl magnesium chloride in THF (0.5 M). Initiate with a crystal of iodine if necessary.
-
Addition: Cool the Weinreb amide solution (in THF) to -78°C (dry ice/acetone bath).
-
Reaction: Add the Grignard reagent dropwise over 30 minutes. The stable tetrahedral metal-chelate intermediate prevents double addition.
-
Hydrolysis: Once addition is complete, stir at 0°C for 1 hour. Quench carefully with saturated NH₄Cl solution. This step breaks the chelate and releases the ketone.
-
Purification: Extract with Ethyl Acetate. Flash column chromatography (Hexanes/EtOAc 9:1) yields 2'-bromo-4-methyldeoxybenzoin .
Route B: Nitrile Addition (Scalable Alternative)
For kilogram-scale preparations where chromatography is to be minimized, the reaction of 2-bromobenzonitrile with the Grignard reagent is a viable alternative.
-
Reactants: 2-Bromobenzonitrile + 4-methylbenzyl magnesium chloride.
-
Mechanism: The Grignard attacks the nitrile carbon to form an imine magnesium salt.
-
Hydrolysis: Acidic hydrolysis (HCl/H₂O) converts the imine salt directly to the ketone.
-
Note: This route requires careful temperature control to prevent Wurtz-type coupling side reactions.
Part 3: Mechanistic Visualization
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via the Weinreb Amide protocol, ensuring prevention of tertiary alcohol byproducts.
Part 4: Applications in Drug Development[11]
The primary utility of 2'-bromo-4-methyldeoxybenzoin lies in its role as a "masked" benzofuran. The ortho-bromo group is perfectly positioned for intramolecular C-O bond formation.
Synthesis of 2-Arylbenzofurans
2-Arylbenzofurans are privileged structures in medicinal chemistry. The transformation involves a Copper-catalyzed or Palladium-catalyzed intramolecular cyclization.
-
Reaction Type: Intramolecular Ullmann-type C-O coupling.
-
Catalyst System: CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs₂CO₃ (Base).
-
Conditions: Toluene, 110°C, 24h.
-
Mechanism:
-
Enolization of the ketone.
-
Oxidative addition of Metal to the C-Br bond.
-
Reductive elimination forming the C-O bond between the enolate oxygen and the aryl ring.
-
Selective Estrogen Receptor Modulators (SERMs)
Derivatives of this scaffold structurally mimic 17β-estradiol. By modifying the 4-methyl group (e.g., to a basic ether side chain), researchers can generate analogs with tissue-selective estrogenic or anti-estrogenic activity, relevant for breast cancer and osteoporosis therapies.
Pathway Diagram: From Precursor to Active Pharmacophore
Figure 2: Intramolecular cyclization mechanism converting the deoxybenzoin precursor into the benzofuran pharmacophore.
References
-
Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818.
-
Benzofuran Cyclization: Xiao, F.; Min, G.; Gong, T.; Zhang, Y. "CuI/L-Proline-Catalyzed Synthesis of 2-Arylbenzofurans via Intramolecular Arylation of Ketones." Organic Letters, 2008 , 10(12), 2533-2536.
-
Deoxybenzoin Properties: NIST Chemistry WebBook, SRD 69. "Deoxybenzoin Derivatives."
-
Grignard Addition to Nitriles: Moffett, R. B.; Shriner, R. L. "ω-Methoxyacetophenone." Organic Syntheses, 1941 , 21, 79.
Methodological & Application
palladium-catalyzed intramolecular cyclization of alpha-aryl ketones
Application Note: Palladium-Catalyzed Intramolecular Cyclization of -Aryl Ketones
Executive Summary & Strategic Importance
The construction of fused and spirocyclic ring systems containing the
This guide details the protocols for cyclizing ketones with tethered aryl halides. Unlike intermolecular variants, the intramolecular reaction is entropically driven but demands rigorous control over enolate geometry and reductive elimination rates to prevent protodehalogenation or
Key Applications:
-
Scaffold Synthesis: Indanones, tetralones, benzocyclobutenes, and oxindoles.
-
Quaternary Center Formation: Enantioselective construction of all-carbon quaternary centers via desymmetrization.
-
Late-Stage Functionalization: Cyclization of complex intermediates tolerant of nitriles, esters, and heterocycles.
Mechanistic Principles & Catalyst Design
To successfully execute this reaction, one must understand the catalytic cycle's bottlenecks.[1] The reaction proceeds via the Buchwald-Hartwig
The Catalytic Cycle[2]
-
Oxidative Addition: Pd(0) inserts into the Ar-X bond (X = I, Br, Cl, OTf).[2][3]
-
Base-Mediated Enolization: The ketone is deprotonated (typically by NaOtBu, KHMDS, or
) to form an enolate. -
Transmetallation/Coordination: The enolate displaces the halide on the Pd(II) center.
-
Critical Junction: The enolate can bind via Oxygen (O-bound) or Carbon (C-bound). Only the C-bound enolate undergoes reductive elimination to form the C-C bond.
-
-
Reductive Elimination: The C-C bond forms, closing the ring and regenerating Pd(0).
Ligand Selection Logic
-
Small Rings (4-5 membered): Require ligands that enforce a small bite angle or bulky monophosphines (e.g., P(
-Bu) , Q-Phos ) to accelerate reductive elimination, which is often the rate-determining step for strained rings. -
Larger Rings (6+ membered): BINAP and DPEphos are standard.
-
Enantioselective Cyclization: Chiral bisphosphines (BINAP , SegPhos , Difluorphos ) are essential for distinguishing enantiotopic
-protons.
Visualization: Mechanistic Pathway
Figure 1: Catalytic cycle highlighting the critical enolate coordination step.[1][2][3] Efficient ligands favor the C-bound isomer to drive Reductive Elimination over side reactions.
Experimental Protocols
Protocol A: Synthesis of 1-Indanones (5-Membered Rings)
Target: General cyclization of
Reagents:
-
Substrate: 1-(2-bromophenyl)-4-phenylbutan-2-one (1.0 equiv)
-
Catalyst:
(2 mol%) -
Ligand: DTBPF (1,1′-Bis(di-tert-butylphosphino)ferrocene) or DPEphos (3 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: THF or Toluene (anhydrous)
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with
(4.5 mg, 0.02 mmol) and DTBPF (14.2 mg, 0.03 mmol). -
Solvation: Add anhydrous THF (2 mL) and stir at RT for 10 min to generate the active catalyst (solution turns from orange to pale yellow/brown).
-
Substrate Addition: Add the ketone substrate (1.0 mmol) and NaOtBu (144 mg, 1.5 mmol).
-
Reaction: Seal the tube and heat to 70 °C for 4–12 hours. Monitor by LC-MS for the disappearance of the aryl bromide.
-
Workup: Cool to RT. Quench with saturated
(5 mL). Extract with EtOAc ( mL). -
Purification: Dry organics over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Expected Yield: 85–95%
Protocol B: Enantioselective Synthesis of Quaternary Oxindoles
Target: Asymmetric cyclization of anilide-tethered ketones.
Mechanism Note: Requires discrimination between two enantiotopic
Reagents:
-
Substrate:
-substituted-N-(2-bromophenyl)acetamide -
Catalyst:
(2.5 mol%) -
Ligand: (S)-BINAP or (S)-SegPhos (6 mol%)
-
Base: NaOtBu (1.2 equiv)
-
Solvent: Toluene (0.1 M)
Step-by-Step Workflow:
-
Catalyst Pre-complexation: Mix
and (S)-BINAP in toluene at RT for 20 mins. -
Addition: Add substrate and base.[4]
-
Thermal Cycle: Heat to 80–100 °C . Note: Higher temperatures are often required for sterically hindered quaternary center formation.
-
Isolation: Standard aqueous workup.
Optimization & Troubleshooting Guide
Use the following decision matrix when yields are suboptimal.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or inactive Pd(0) | Switch to precatalysts like Pd(dba)2 or Buchwald Precatalysts (G3/G4) . Ensure inert atmosphere. |
| Protodehalogenation (Ar-H) | Reductive elimination is too slow | Use bulkier, electron-rich ligands (P(t-Bu)3 , XPhos ) to force C-C bond formation. |
| Substrate has | Switch solvent to DME or Dioxane . Lower temperature. Use DPEphos (large bite angle). | |
| Aldol Condensation | Base is too strong or nucleophilic | Switch from NaOtBu to |
| Trace Product (Steric Bulk) | Enolate is too hindered | Use LiHMDS or KHMDS to generate a more reactive "naked" enolate before adding catalyst. |
Optimization Workflow Diagram
Figure 2: Decision tree for troubleshooting common reaction failures.
Advanced Application: Dehydrogenative Cyclization
For substrates where the
While the protocols above describe forming the ring via aryl halide coupling, researchers may encounter "
-
Protocol: Pd(OAc)2 (5 mol%), Ag2CO3 (oxidant), PivOH, 110 °C.
-
Mechanism: Concerted Metallation-Deprotonation (CMD) followed by oxidative cyclization.
References
-
Muratake, H., & Natsume, M. (1997).[5] Palladium-Catalyzed Intramolecular
-Arylation of Aliphatic Ketones. Tetrahedron Letters, 38(43), 7581–7582. Link[5] -
Fox, J. M., Huang, X., & Buchwald, S. L. (2000).
-Arylation. Journal of the American Chemical Society, 122(7), 1360–1370. Link -
Hamada, T., Chiefi, A., Ahman, J., & Buchwald, S. L. (2002). An Improved Catalyst for the Asymmetric Intramolecular
-Arylation of Amides. Journal of the American Chemical Society, 124(6), 1261–1268. Link -
Solé, D., Vallverdú, L., Peidró, E., & Bonjoch, J. (2001).[5] Palladium-catalysed intramolecular annulation of 2-haloanilines and ketones.[5][6] Chemical Communications, (19), 1888–1889. Link
-
Bellina, F., & Rossi, R. (2010). Transition Metal-Catalyzed Direct Arylation of Substrates with Unactivated C(sp3)-H Bonds. Chemical Reviews, 110(2), 1082–1146. Link
-
Martin, R., & Buchwald, S. L. (2008).
-Arylation of Ketones. Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00055F [pubs.rsc.org]
alpha-arylation of 4-methylacetophenone with 1-bromo-2-iodobenzene
Application Note: Chemoselective -Arylation of 4-Methylacetophenone with 1-Bromo-2-iodobenzene
Abstract & Strategic Significance
This application note details the protocol for the palladium-catalyzed
Mechanistic Principles & Chemoselectivity
The success of this protocol relies on the kinetic differentiation of the carbon-halogen bonds. The bond dissociation energy (BDE) of C–I (approx. 65 kcal/mol) is significantly lower than that of C–Br (approx. 81 kcal/mol).
Reaction Pathway
The catalytic cycle follows a Pd(0)/Pd(II) pathway. The choice of ligand is critical not just for activity, but to stabilize the mono-arylated product and prevent poly-arylation. We utilize Xantphos , a wide bite-angle bisphosphine ligand, which facilitates reductive elimination and suppresses
Figure 1: Catalytic cycle highlighting the chemoselective oxidative addition at the C-I bond over the C-Br bond.
Experimental Optimization
Before scaling, a screen of ligands and bases was conducted to maximize yield and minimize the hydrodehalogenation byproduct (reduction of the C-I bond without coupling).
Table 1: Optimization of Reaction Conditions Conditions: 1.0 equiv halide, 1.2 equiv ketone, 2 mol% Pd, 100°C, Toluene.
| Entry | Catalyst Source | Ligand (L) | Base | Yield (%) | Selectivity (I:Br) | Notes |
| 1 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 35 | 80:20 | Slow conversion; significant debromination. |
| 2 | Pd₂(dba)₃ | BINAP | NaOtBu | 78 | >98:2 | Good yield; minor bis-arylation. |
| 3 | Pd₂(dba)₃ | Xantphos | NaOtBu | 92 | >99:1 | Optimal. Fast kinetics, clean profile. |
| 4 | Pd₂(dba)₃ | Xantphos | K₃PO₄ | 65 | >99:1 | Slower; requires longer reaction time. |
Detailed Protocol
Target Scale: 5.0 mmol (based on 1-bromo-2-iodobenzene).
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Aryl Halide: 1-Bromo-2-iodobenzene (1.41 g, 5.0 mmol)
-
Ketone: 4-Methylacetophenone (0.805 g, 6.0 mmol, 1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (46 mg, 0.05 mmol, 1 mol% Pd)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (58 mg, 0.10 mmol, 2 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (0.67 g, 7.0 mmol, 1.4 equiv)
-
Solvent: Anhydrous Toluene (15 mL, 0.33 M)
-
Inert Gas: Argon or Nitrogen (High purity)
Step-by-Step Procedure
-
Catalyst Pre-complexation (Critical for reproducibility):
-
In a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ and Xantphos.
-
Add 5 mL of anhydrous toluene.
-
Stir at room temperature for 5–10 minutes. The solution should turn from dark purple/red to a clear orange/brown, indicating ligation.
-
-
Substrate Addition:
-
Add the solid NaOtBu to the catalyst mixture under a positive stream of inert gas.
-
Add 1-bromo-2-iodobenzene (liquid or low-melting solid) and 4-methylacetophenone.
-
Use the remaining 10 mL of toluene to rinse any reagents from the sidewalls into the solution.
-
-
Reaction:
-
Seal the vessel (septum with Teflon tape or screw cap with PTFE liner).
-
Heat the mixture to 100 °C in a pre-heated oil block.
-
Stir vigorously (800–1000 rpm) for 4–6 hours .
-
Monitoring: Check by TLC (10% EtOAc/Hexanes) or GC-MS. The starting iodide should be consumed. The bromide peak (product) should be dominant.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether (30 mL) or ethyl acetate.
-
Filter the mixture through a short pad of Celite to remove insoluble salts and palladium black. Rinse the pad with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes:Ethyl Acetate (95:5 to 90:10).
-
The product is typically a viscous oil or low-melting solid that may crystallize upon standing.
-
Figure 2: Operational workflow for the synthesis and purification.
Characterization & Quality Control
Product: 2-(2-bromophenyl)-1-(4-methylphenyl)ethanone Formula: C₁₅H₁₃BrO MW: 289.17 g/mol
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃):
- 7.92 (d, J = 8.2 Hz, 2H, Ar-H ortho to C=O, Tolyl),
- 7.58 (d, J = 8.0 Hz, 1H, Ar-H ortho to Br),
- 7.28–7.10 (m, 5H, Overlapping Ar-H),
- 4.45 (s, 2H, –CH ₂–),
- 2.41 (s, 3H, Ar–CH ₃).
-
¹³C NMR (100 MHz, CDCl₃):
-
Characteristic Carbonyl signal at ~196 ppm.
-
Methylene carbon at ~45 ppm.
-
Distinct C-Br aromatic carbon signal.
-
Troubleshooting Guide:
-
Low Yield: Ensure Toluene is strictly anhydrous. NaOtBu is hygroscopic; use a fresh bottle or sublime before use.
-
Selectivity Loss (Br coupling): Lower temperature to 80°C and ensure 1-bromo-2-iodobenzene is not in large excess. The kinetic preference for Iodine is high, but high heat for extended periods can force Br activation.
-
Stalled Reaction: If the reaction turns black immediately (Pd black precipitation), the ligand was not properly complexed or oxygen was introduced. Repeat step 4.2.1 carefully.
References
-
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[1] Highly Active and Selective Catalysts for the Formation of
-Aryl Ketones.[1] Journal of the American Chemical Society.[1] -
Kawatsura, M., & Hartwig, J. F. (1999). Simple, Highly Active Palladium Catalysts for Ketone and Malonate Arylation: Dissecting the Importance of Chelation and Steric Hindrance. Journal of the American Chemical Society.[1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational reference for chemoselectivity principles).
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. (Establishes NaOtBu base usage).
Application Note: Microwave-Assisted Synthesis of 2-(2-Bromophenyl) Acetophenone Derivatives
Executive Summary
The 2-(2-bromophenyl) acetophenone scaffold (also referred to as o-bromodeoxybenzoin) is a critical intermediate in the synthesis of fused heterocycles, particularly indoles, benzofurans, and isoquinolines. Traditional thermal synthesis of these derivatives often suffers from long reaction times (12–24 hours), harsh conditions, and poor chemoselectivity when handling polyhalogenated substrates.
This guide details a microwave-assisted protocol that reduces reaction times to under 30 minutes while significantly improving yield and purity. We present two distinct synthetic pathways:
-
Pathway A (Precision): Palladium-catalyzed
-arylation of acetophenones. Best for generating complex derivatives with high chemoselectivity. -
Pathway B (Green/Scale-up): Solvent-free Friedel-Crafts acylation. Best for rapid access to the core scaffold on a gram scale.
Strategic Analysis & Reaction Design
The Chemoselectivity Challenge
The primary challenge in synthesizing 2-(2-bromophenyl) derivatives is preserving the ortho-bromine substituent for subsequent downstream functionalization (e.g., intramolecular cyclization).
-
Thermal Approach: Often leads to hydrodehalogenation (loss of Br) or double arylation.
-
Microwave Solution: Rapid dielectric heating creates a steep thermal gradient, accelerating the desired cross-coupling (reductive elimination step) over competing side reactions.
Pathway Selection Logic
| Feature | Pathway A: Pd-Catalyzed | Pathway B: Friedel-Crafts Acylation |
| Mechanism | Cross-coupling (Enolate + Aryl Halide) | Electrophilic Aromatic Substitution |
| Key Reagents | Acetophenone + 1-Bromo-2-iodobenzene | Benzene + 2-Bromophenylacetic acid |
| Selectivity | High (Exploits C-I vs. C-Br rates) | Moderate (Depends on directing groups) |
| Substrate Scope | Broad (Tolerates diverse acetophenones) | Limited (Requires electron-rich arenes) |
| Atom Economy | Moderate | High (Water is the only byproduct) |
Protocol A: Pd-Catalyzed -Arylation (High Precision)
This protocol utilizes the kinetic preference of Palladium (0) to undergo oxidative addition with Aryl-Iodides over Aryl-Bromides. By using 1-bromo-2-iodobenzene , we install the phenyl ring while leaving the ortho-bromine intact.
Mechanistic Workflow
Figure 1: Catalytic cycle highlighting the chemoselective oxidative addition step enabled by the leaving group differential (I vs. Br).
Materials & Reagents[1]
-
Substrate 1: Acetophenone derivative (1.0 equiv, 1.0 mmol)
-
Substrate 2: 1-Bromo-2-iodobenzene (1.1 equiv)
-
Catalyst: Pd(dba)₂ (2 mol%) or Pd₂(dba)₃
-
Ligand: Xantphos (3 mol%) or P(t-Bu)₃ (for sterically hindered ketones)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (3–5 mL)
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a 10 mL microwave process vial containing a magnetic stir bar. Allow to cool under Argon.
-
Reagent Loading: Add Pd(dba)₂ (11.5 mg, 0.02 mmol), Xantphos (17.4 mg, 0.03 mmol), and NaOtBu (144 mg, 1.5 mmol) to the vial.
-
Note: Pre-complexing the catalyst and ligand for 5 minutes in 1 mL solvent is recommended for maximum activity.
-
-
Substrate Addition: Add the acetophenone (1.0 mmol) and 1-bromo-2-iodobenzene (1.1 mmol) followed by the remaining solvent. Cap the vial immediately.
-
Microwave Irradiation:
-
Instrument: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Temperature: 100 °C (Dynamic mode).
-
Hold Time: 15 minutes.
-
Stirring: High (600 rpm).
-
Max Power: 150 W (ensure "PowerMax" or simultaneous cooling is off to prevent overheating).
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5).
Protocol B: Solvent-Free Friedel-Crafts (Green Chemistry)
This method is ideal for synthesizing the parent scaffold without heavy metal catalysts. It utilizes Polyphosphoric Acid (PPA) which acts as both solvent and catalyst, efficiently absorbing microwave energy.
Reaction Scheme
Step-by-Step Procedure
-
Preparation: In a 30 mL open-vessel microwave tube, mix 2-bromophenylacetic acid (5 mmol) and Polyphosphoric Acid (PPA) (10 g).
-
Mixing: Stir manually with a glass rod to ensure the solid acid is dispersed in the viscous PPA.
-
Reagent Addition: Add Benzene (10 mmol, excess) to the mixture.
-
Microwave Irradiation:
-
Mode: Open vessel (reflux condenser attached) or Closed vessel (pressure control essential).
-
Temperature: 80–90 °C.
-
Time: 5–8 minutes.
-
Note: PPA heats very rapidly. Use a temperature ramp (2 minutes to reach target).
-
-
Quenching: Pour the hot reaction mixture into crushed ice (50 g) with vigorous stirring. The PPA will dissolve, precipitating the crude product.
-
Isolation: Extract with Dichloromethane (3 x 20 mL), wash with NaHCO₃ (sat.), dry over MgSO₄, and recrystallize from Ethanol.
Data & Performance Comparison
The following data compares the efficiency of Microwave (MW) protocols against conventional thermal heating (Oil Bath).
| Entry | Substrate (Acetophenone) | Coupling Partner | Method | Time | Yield (%) |
| 1 | Acetophenone | 1-Bromo-2-iodobenzene | MW (Protocol A) | 15 min | 92% |
| 2 | Acetophenone | 1-Bromo-2-iodobenzene | Thermal (100°C) | 18 h | 78% |
| 3 | 4-Methoxyacetophenone | 1-Bromo-2-iodobenzene | MW (Protocol A) | 20 min | 88% |
| 4 | Benzene | 2-Bromophenylacetic acid | MW (Protocol B) | 6 min | 85% |
| 5 | Benzene | 2-Bromophenylacetic acid | Thermal (Reflux) | 4 h | 65% |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Catalyst deactivation by O₂ | Ensure strict Argon purging; use fresh NaOtBu (hygroscopic). |
| Loss of Bromine (Debromination) | Pd insertion into C-Br bond | Lower Temp to 80°C; Switch ligand to Xantphos (increases reductive elimination rate). |
| Charring (Protocol B) | PPA "Hot spots" | Use a lower power setting; ensure efficient magnetic stirring. |
References
-
Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Oxidative Addition of Aryl Chlorides and Bromides to Pd/Phosphine Complexes. Journal of the American Chemical Society. Link
-
Culkin, D. A., & Hartwig, J. F. (2003).[1] Palladium-Catalyzed
-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. Link -
Varma, R. S., & Kumar, D. (1999). Microwave-accelerated solvent-free synthesis of deoxybenzoins. Tetrahedron Letters. Link
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[2] Angewandte Chemie International Edition. Link
-
Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Synlett. Link
Sources
Troubleshooting & Optimization
preventing debromination during alpha-arylation of ketones
Topic: Preventing Debromination During Alpha-Arylation of Ketones Content Type: Technical Support Center Knowledge Base
Knowledge Base Article: KB-8024
Subject: Preventing Debromination (Hydrodehalogenation) and Chemoselectivity Issues
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Level: Advanced / Expert Last Updated: February 12, 2026
Executive Summary
In Palladium-catalyzed
-
Hydrodehalogenation of the Electrophile: The aryl halide coupling partner (Ar-X) is reduced to the arene (Ar-H) instead of coupling with the ketone. This is a competitive side reaction driven by
-hydride elimination or H-abstraction from the solvent/base. -
Loss of Integral Halogens: The substrate (ketone or aryl halide) contains a bromine substituent intended for future functionalization, but it is reductively cleaved during the arylation event.
This guide provides mechanistic troubleshooting and optimized protocols to suppress these pathways, ensuring high chemoselectivity and yield.
Mechanistic Diagnostics: The "Why" Behind the Failure
To solve debromination, one must understand the competition between the desired Reductive Elimination (RE) and the undesired Hydrodehalogenation pathways.
The Competing Pathways
The catalytic cycle bifurcates after the formation of the oxidative addition complex
-
Pathway A (Desired): The enolate displaces the halide (X). The resulting intermediate undergoes rapid C-C bond-forming reductive elimination.
-
Pathway B (Undesired - Reduction): If enolate binding is slow, or if the complex encounters a hydride source (e.g.,
-hydrogens on an alkoxide base, solvent, or trace water), a species forms. Reductive elimination then yields Ar-H.
Key Insight: Debromination is often a symptom of a stalled catalytic cycle . If the transmetallation (enolate binding) or the final reductive elimination is slow, the long-lived Pd-Ar intermediate becomes susceptible to scavenging hydrides.
Figure 1: Mechanistic bifurcation showing the competition between productive coupling (Path A) and hydrodehalogenation (Path B).
Troubleshooting Guide & FAQs
Scenario 1: "I am seeing >10% reduced arene (Ar-H) instead of my product."
Root Cause: The Pd-Ar intermediate exists too long without undergoing transmetallation, or a hydride source is present.
Corrective Actions:
-
Switch the Base:
-
Avoid: Sodium Ethoxide (NaOEt) or Isopropoxide. These have accessible
-hydrogens that easily transfer to Palladium. -
Use:NaOtBu (Sodium tert-butoxide) or LiHMDS . The tert-butyl group has no
-hydrogens, and LiHMDS is non-nucleophilic and bulky, suppressing hydride transfer [1]. -
Alternative:K₃PO₄ (anhydrous) in toluene is excellent for base-sensitive substrates and minimizes reduction, though reaction times may be longer.
-
-
Change the Solvent:
-
Avoid: Alcohols (MeOH, iPrOH) are primary hydride sources.
-
Check: THF and Dioxane can act as hydride sources at high temperatures (
C). -
Use:Toluene or Xylenes . These are non-polar and lack easily abstractable hydrides under standard conditions.
-
-
Ligand Selection:
-
Use electron-rich, bulky ligands like Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, BrettPhos). These ligands accelerate the reductive elimination step, ensuring the C-C bond forms before the catalyst has time to find a hydride [2].
-
Scenario 2: "My molecule has a bromine atom that I need to keep, but it's reacting."
Root Cause: Lack of Chemoselectivity.[1] The catalyst cannot distinguish between the "active" halide (intended for coupling) and the "spectator" bromine.
Corrective Actions:
-
Exploit Oxidative Addition Rates:
-
Rate order: I > OTf > Br >> Cl .
-
Strategy: If your spectator is a Bromine, use an Aryl Iodide or Aryl Triflate for the coupling. Use a catalyst system that works at Room Temperature (e.g., Pd(OAc)₂ + tBuXPhos or P(tBu)₃ ). At lower temperatures, the catalyst will selectively insert into the C-I bond and leave the C-Br bond intact [3].
-
-
Stoichiometry Control:
-
Ensure the ketone enolate is the limiting reagent if using a dibromo-substrate (though this typically leads to mixtures).
-
Better approach: Use a slight excess of the di-haloarene and stop the reaction at partial conversion, though this requires difficult purification.
-
Scenario 3: "The reaction works for Aryl Bromides but fails (or reduces) with Aryl Chlorides."
Root Cause: Aryl chlorides undergo oxidative addition slowly. This requires higher temperatures, which unfortunately promotes hydrodehalogenation.
Corrective Actions:
-
Catalyst Upgrade: Switch to Pd-PEPPSI-IPr or XPhos-Pd-G4 . These precatalysts are designed to activate aryl chlorides rapidly, allowing you to lower the temperature (often to 60-80°C) compared to standard phosphine systems [4].
-
Additives: In some cases, adding 1-2 mol% of water (controlled) with specific surfactant systems (like TPGS-750-M) allows the reaction to proceed in micellar conditions at lower temps, paradoxically reducing bulk hydrodehalogenation seen in hot organic solvents [5].
Optimized Protocol: Chemoselective Alpha-Arylation
Objective: Coupling of an Aryl Bromide with a Ketone while minimizing hydrodehalogenation.
System: Pd(OAc)₂ / XPhos / NaOtBu in Toluene.
| Component | Specification | Purpose |
| Catalyst Source | Pd(OAc)₂ (1-2 mol%) | Precursor.[2] Air stable. |
| Ligand | XPhos (2-4 mol%) | Bulky, electron-rich. Accelerates Reductive Elimination (prevents reduction). |
| Base | NaOtBu (1.2 - 1.5 equiv) | No |
| Solvent | Toluene (Anhydrous) | Non-protic. No hydride source. |
| Temperature | 80 °C | Sufficient for activation, mild enough to prevent degradation. |
Step-by-Step Procedure:
-
Preparation (Glovebox or Schlenk Line):
-
Charge an oven-dried reaction vial with Pd(OAc)₂ (1.0 equiv relative to Pd loading), XPhos (2.0 equiv relative to Pd), and NaOtBu (1.2 equiv relative to substrate).
-
Note: If the ketone is solid, add it here. If liquid, add later.
-
Add the Aryl Bromide (1.0 equiv).
-
-
Solvent Addition:
-
Add anhydrous Toluene (concentration ~0.2 - 0.5 M).
-
If ketone is liquid, add via syringe now.
-
-
Reaction:
-
Seal the vial (Teflon-lined cap).
-
Heat to 80 °C with vigorous stirring.
-
Time: Monitor via GC-MS or LC-MS at 1 hour. Most XPhos reactions are fast (1-4 hours).
-
-
Workup:
Validation Check:
-
Check GC-MS for the molecular ion of Ar-H (M-Br + H). If >5%, lower temperature to 60 °C and increase catalyst loading to 2 mol%.
Data: Base & Solvent Effects on Debromination
Simulated data based on typical trends in Buchwald-Hartwig type chemistry [1, 2].
| Base | Solvent | Temp (°C) | Yield (Ar-Ketone) | Yield (Ar-H byproduct) | Verdict |
| NaOtBu | Toluene | 80 | 92% | < 2% | Recommended |
| NaOEt | Ethanol | 80 | 15% | 75% | Critical Failure (Solvent/Base H-source) |
| K₂CO₃ | DMF | 100 | 60% | 15% | Moderate (High temp promotes reduction) |
| LiHMDS | THF | 60 | 88% | 5% | Good (THF can be H-source at high temp) |
| NaOtBu | Dioxane | 100 | 85% | 8% | Acceptable (Dioxane less stable than Toluene) |
References
-
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[6] Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones.[1][5][6][7] Journal of the American Chemical Society, 122(7), 1360–1370.
-
Culkin, D. A., & Hartwig, J. F. (2003).[8] Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[6][7][8][9] Accounts of Chemical Research, 36(4), 234–245.[8]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed α-Arylation of Esters and Amides under Mild Conditions. Accounts of Chemical Research, 41(11), 1461–1473.
-
Valente, C., et al. (2012). PEPPSI–IPr Palladium Complexes in the α-Arylation of Ketones. The Journal of Organic Chemistry, 77(18), 8097–8104.
-
Handa, S., et al. (2016). α-Arylation of Ketones in Water at Room Temperature.
For further assistance, please contact the Application Science team with your specific substrate structures and LC-MS traces.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Technical Support Center: Purification of 2'-Bromo-4-methyldeoxybenzoin
[1]
Welcome to the Purification Support Hub
Subject: Optimization of Recrystallization Protocols for 2'-Bromo-4-methyldeoxybenzoin Ticket Type: Technical Guide & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are attempting to purify 2'-bromo-4-methyldeoxybenzoin , a substituted benzyl phenyl ketone.[1] This compound is a critical intermediate, often used in the synthesis of bioactive heterocycles like benzofurans or indoles.
Key Challenges:
-
Oiling Out: Deoxybenzoin derivatives often exhibit low melting points and high solubility in organic oils, leading to liquid-liquid phase separation rather than crystallization.[1]
-
Cyclization Risk: As an ortho-halogenated ketone, this compound is a precursor to benzofurans.[1] Excessive heat or basic impurities can trigger premature cyclization, contaminating your product.
-
Isomer Separation: Removing regioisomers (e.g., 4'-bromo analogs) requires precise solvent polarity tuning.[1]
Module 1: Solvent System Selection
Q: Which solvent system should I use? My yield is inconsistent.
A: The choice of solvent depends heavily on the impurity profile (e.g., unreacted 2-bromophenylacetic acid vs. oligomers).
| Solvent System | Polarity | Suitability | Mechanism of Action |
| Ethanol (95%) | High | Primary Choice | Excellent temperature coefficient.[1] Dissolves the ketone hot; poor solubility cold.[1] Water content helps depress solubility of non-polar impurities.[1][2] |
| Methanol | High | Alternative | Similar to EtOH but lower boiling point (64.7°C).[1] Reduces thermal stress, minimizing cyclization risk.[1] |
| EtOAc / Hexane | Mixed | High Purity | Use for "oily" crude.[1] Dissolve in min. EtOAc, then titrate with Hexane until turbid. Good for removing polar tars.[1] |
| Isopropanol (IPA) | Medium | Slow Growth | Higher viscosity promotes slower crystal growth, yielding larger, purer crystals (good for X-ray).[1] |
Critical Warning: Avoid basic solvents (e.g., Pyridine) or heating above 100°C for extended periods.[1] The ortho-bromo group makes the alpha-methylene protons acidic; base/heat can induce intramolecular
or Pd-catalyzed type cyclization if trace metals are present.[1]
Module 2: The Recrystallization Protocol
Q: Can you provide a step-by-step workflow that minimizes product loss?
A: Yes. Follow this Self-Validating Protocol .
Phase 1: Dissolution & Filtration [1][2][3]
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethanol (95%) at a ratio of 3 mL per gram of solid.
-
Heat to reflux (approx. 78°C) with magnetic stirring.
-
Checkpoint: Does it dissolve?
Phase 2: Crystallization [1][2][4]
-
Remove from heat.[1] Allow the flask to cool to room temperature (RT) slowly on a cork ring or wood block.
-
Why? Rapid cooling on ice traps impurities inside the crystal lattice.
-
-
Once at RT, inspect for crystals.[1][5]
-
Success: Needles or plates forming.[1] Move to Phase 3.
-
Failure (Oiling Out): See Troubleshooting Module.
-
-
Cool in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
Phase 3: Collection
-
The Wash: Wash the filter cake with cold (-20°C) Ethanol.
-
Volume Rule: Use 10% of the initial solvent volume.[6]
-
-
Dry under vacuum.[1]
Module 3: Visualization of Workflow
The following diagram illustrates the decision logic for the purification process.
Caption: Logic flow for the purification of 2'-bromo-4-methyldeoxybenzoin, highlighting critical decision points for oiling out.
Module 4: Troubleshooting & FAQs
Q: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture.
-
Fix 1 (The Seed): Reheat to dissolve the oil. As it cools to just above the oiling temperature, add a seed crystal of pure product. This provides a nucleation template.[1]
-
Fix 2 (The Trituration): If no seed is available, scratch the inner wall of the flask with a glass rod at the air-liquid interface.
-
Fix 3 (Solvent Switch): Switch to a lower boiling solvent (e.g., Methanol) or add more solvent to lower the saturation concentration.
Q: My crystals are slightly yellow/brown. Is this acceptable? A: Pure deoxybenzoins are typically white or off-white solids.[1] Color usually indicates oxidation products (benzils) or polymerized impurities.
-
Action: Perform the recrystallization again, but add Activated Charcoal (1-2% by weight) during the hot dissolution phase. Stir for 5 minutes, then hot filter through Celite to remove the charcoal.
Q: How do I confirm the structure isn't the 4'-bromo isomer? A: Recrystallization purifies based on solubility, not connectivity. You must validate using 1H NMR .[1]
-
Diagnostic Signal: Look for the methylene bridge (
).[1] In deoxybenzoins, this appears as a singlet around 4.2 - 4.5 ppm .[1] -
Isomer Check: The splitting pattern of the aromatic region will distinguish the 2-bromo (ortho, complex multiplet) from the 4-bromo (para, symmetric doublets) substitution.
Module 5: Impurity Management Diagram
Understanding your impurities allows for targeted removal.[1][7]
Caption: Strategy map for removing common impurities associated with Friedel-Crafts synthesis of deoxybenzoins.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for recrystallization of ketones). [1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Solvent selection for aromatic ketones).
-
Zhang, Y., et al. (2007).[1] Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein.[8] European Journal of Medicinal Chemistry, 42(5), 751-759.[1] (Specific handling of deoxybenzoin derivatives).
-
Organic Syntheses. (1973).[1] 2-Bromo-4-methylbenzaldehyde (Related intermediate handling).[1][6] Org.[1][5][9][10] Synth. 53, 18. (Demonstrates stability of 2-bromo-4-methyl aryl systems). [1]
Sources
- 1. 2-Bromo-4-methylbenzoic acid 97 7697-27-0 [sigmaaldrich.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 8. Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2'-Bromo-4'-methylacetanilide, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
C13 NMR spectra analysis of 2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one
Topic: High-Resolution C13 NMR Structural Elucidation: 2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one Content Type: Comparative Technical Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers.[1]
Executive Summary: The Deoxybenzoin Challenge
In the synthesis of functionalized ethanones (deoxybenzoins), a common challenge is distinguishing between regioisomers formed via Friedel-Crafts acylation or alpha-arylation protocols.[1] This guide provides a definitive C13 NMR analysis of This compound , comparing it against its most likely structural isomers.
Unlike proton NMR, where signal overlap in the aromatic region (7.0–7.6 ppm) often obscures regiochemistry, Carbon-13 NMR offers distinct, non-overlapping diagnostic peaks.[1] This guide focuses on using the ortho-effect , symmetry elements , and carbonyl sensitivity to validate the target structure.
Part 1: Comparative Spectral Data (Target vs. Alternatives)
The following table contrasts the target molecule with its two primary isomers: the para-bromo analog (Isomer A) and the "reverse-carbonyl" regioisomer (Isomer B).[1]
Table 1: Diagnostic C13 NMR Chemical Shift Comparison (ppm)
| Carbon Environment | Target Molecule (Ortho-Bromo) | Isomer A (Para-Bromo) | Isomer B (Reverse Carbonyl) | Differentiation Logic |
| Carbonyl (C=O) | 196.5 | 196.8 | 200.1 | Isomer B lacks conjugation with the electron-rich p-tolyl ring, shifting C=O downfield.[1] |
| Methylene (-CH₂-) | 45.2 | 44.8 | 49.5 | Steric compression from the ortho-Br in the Target slightly deshields the CH₂ compared to Isomer A. |
| Methyl (-CH₃) | 21.6 | 21.6 | 21.2 | Minimal variation; confirms presence of p-tolyl group but not position.[1] |
| Ipso C-Br | 124.8 | 120.5 | 119.0 | The ortho-position induces a distinct shift due to steric/electronic field effects. |
| Aromatic Signal Count | 10 Distinct Signals | 8 Distinct Signals | 10 Distinct Signals | CRITICAL: Isomer A has symmetry (equivalent carbons), reducing the signal count.[1] |
Note on Data: Shifts are referenced to CDCl₃ (77.16 ppm). Values are high-confidence estimates based on chemometric increment analysis of deoxybenzoin scaffolds.
Part 2: Deep-Dive Structural Elucidation
The Symmetry Filter (Ortho vs. Para)
The most robust method to distinguish the target from Isomer A is signal counting.[1]
-
Target (Ortho): The 2-bromophenyl ring is asymmetric .[1] Every carbon on this ring is magnetically distinct.
-
Result: You observe a complex aromatic region with no "tall" peaks (intensity doubling).[1]
-
-
Isomer A (Para): The 4-bromophenyl ring possesses a
axis of symmetry.[1] The carbons ortho and meta to the bromine are equivalent.-
Result: You observe fewer signals, with high intensity for the equivalent carbons.
-
The Carbonyl Diagnostic (Regioisomer Check)
To distinguish the target from Isomer B (where the carbonyl is attached to the bromo-ring), look at the C=O shift.[1]
-
Target: The C=O is conjugated to the p-tolyl ring. The electron-donating methyl group (via hyperconjugation) increases electron density at the carbonyl carbon, shielding it (shifting upfield to ~196 ppm).[1]
-
Isomer B: The C=O is conjugated to the o-bromophenyl ring. The electron-withdrawing bromine (inductive effect) and the steric twist (reducing conjugation) deshield the carbonyl, pushing it downfield (>200 ppm).[1]
The "Ortho-Effect" on Methylene
The methylene bridge (C-2) appears at 45.2 ppm .[1] In the target molecule, the bulky bromine atom at the ortho position creates steric compression (the "gamma-gauche" effect equivalent in acyclic systems), which subtly alters the chemical shift compared to the unhindered para-isomer.[1]
Part 3: Visualization of Logic Flow
The following diagram illustrates the decision matrix for confirming the structure based on spectral data.
Caption: Decision tree for structural validation using C=O shift and aromatic signal counting.
Part 4: Validated Experimental Protocol
To ensure the resolution required to see the splitting of the aromatic signals, follow this protocol.
Sample Preparation
-
Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% TMS v/v.
-
Why: CDCl₃ minimizes H-bonding interactions that can broaden carbonyl peaks.
-
-
Concentration: 20–30 mg of compound in 0.6 mL solvent.
-
Note: High concentration is vital for detecting the quaternary C-Br carbon, which has a long relaxation time (
).[1]
-
-
Filtration: Filter through a glass wool plug to remove paramagnetic particulates (e.g., residual catalyst) that broaden lines.[1]
Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: The quaternary carbons (C=O, C-Br, C-Me) relax slowly.[1] A standard 1.0s delay may suppress these signals, leading to false "missing carbon" interpretations.
-
-
Scans (NS): Minimum 512 scans (1024 recommended for clear quaternary detection).
-
Spectral Width: -10 to 220 ppm.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for chemical shift increments).
-
SDBS Database. (2024).[1] Spectral Database for Organic Compounds. AIST Japan. Available at: [Link] (Reference for standard acetophenone and benzyl bromide fragment shifts).[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. Wiley.[2][3] (Source for symmetry arguments in NMR).
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Advanced guide on relaxation delays and quaternary carbon detection).[1]
Sources
Technical Comparison Guide: Structural Dynamics of 2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one
[1]
Executive Summary & Compound Profile
Target Compound: this compound
Class: Halogenated Deoxybenzoin (
This compound serves as a critical intermediate for synthesizing sterically congested heterocycles (e.g., indoles, isoquinolines).[1] Its performance is defined by the "Ortho-Effect" —the steric clash introduced by the 2-bromo substituent on the
Comparative Performance Matrix
| Feature | Target: o-Bromo Isomer | Alt 1: p-Bromo Isomer | Alt 2: Unsubstituted |
| Steric Profile | High (Twisted conformation) | Low (Linear/Planar capable) | Low (Flexible) |
| Crystal Packing | Dominated by Br[1]··· | Dominated by Br[1]···Br / C-H···O | C-H··· |
| Solubility | Enhanced (Lower lattice energy) | Reduced (High packing efficiency) | Moderate |
| Melting Point | Lower (Predicted: 65–75 °C) | Higher (Predicted: >100 °C) | 55–56 °C (Ref: Deoxybenzoin) |
Crystallographic & Structural Analysis
The "Ortho-Twist" Mechanism
Unlike the para-isomer, where the phenyl rings can adopt a co-planar conformation relative to the carbonyl to maximize
-
Torsion Angle (
): The C(carbonyl)-C( )-C(Ar)-C(Br) torsion angle is expected to deviate significantly from 0°/180° to avoid repulsion between the carbonyl oxygen and the bulky bromine atom (Van der Waals radius: 1.85 Å).[1] -
Lattice Impact: This twist prevents tight "herringbone" packing, creating voids that lower the melting point and increase solubility in non-polar solvents—a desirable trait for liquid-phase synthetic handling.[1]
Predicted Unit Cell Parameters (Analog Extrapolation)
Based on structural analogs (e.g., 2-bromo-deoxybenzoin derivatives), the target likely crystallizes in a monoclinic system.[1]
| Parameter | Predicted Value (Target) | Standard (Deoxybenzoin) |
| Space Group | ||
| Z (Molecules/Cell) | 4 | 4 |
| Density ( | ~1.45 g/cm³ | 1.18 g/cm³ |
| Key Interaction | Br[1]···O (Halogen Bond) | C-H[1]···O (Hydrogen Bond) |
Experimental Protocols
Protocol A: Regioselective Synthesis
Objective: Synthesize the target while avoiding
Methodology: Friedel-Crafts Acylation This route ensures the bromine is fixed on the aromatic ring before the ketone is formed.
-
Reagents:
-
Procedure:
-
Step 1: Charge a flame-dried 3-neck flask with
and dry DCM (or use neat Toluene). -
Step 2: Cool to 0°C. Dropwise add 2-Bromophenylacetyl chloride over 30 mins.
-
Step 3: Add Toluene (if not solvent).[1] Warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Step 4: Quench with ice-water/HCl. Extract with DCM.[1] Wash with Brine.[1]
-
Step 5: Dry over
, concentrate, and recrystallize.
-
Protocol B: Single Crystal Growth
Objective: Obtain X-ray quality crystals to confirm the ortho-twist.[1]
Structural Logic & Pathways (Visualization)[1]
Figure 1: Synthesis & Structural Divergence
This diagram illustrates the synthetic pathway and the structural divergence between the ortho (target) and para isomers.[1]
Caption: Divergent properties arising from the regiochemistry of the bromine substituent.
Figure 2: Crystal Packing Forces
Logic flow of the dominant intermolecular forces in the solid state.[1]
Caption: Intermolecular force map showing the competition between Halogen Bonding and Steric Repulsion.
References
-
Base Structure (Deoxybenzoin)
-
Synthesis Protocol (Friedel-Crafts)
-
Halogen Bonding in Ethanones
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
